2-n-Butoxy-5-fluorothiophenol
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Overview
Description
2-n-Butoxy-5-fluorothiophenol is an organosulfur compound that features a thiophenol core substituted with a butoxy group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butoxy-5-fluorothiophenol typically involves the nucleophilic substitution of a suitable thiophenol derivative. One common method is the reaction of 5-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-n-Butoxy-5-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The butoxy and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-n-Butoxy-5-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-5-fluorothiophenol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
2-n-Butoxy-4-fluorothiophenol: Similar structure but with the fluorine atom at the fourth position.
2-n-Butoxy-5-chlorothiophenol: Similar structure but with a chlorine atom instead of fluorine.
2-n-Butoxy-5-methylthiophenol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-n-Butoxy-5-fluorothiophenol is unique due to the presence of both butoxy and fluorine substituents, which confer distinct chemical properties such as increased reactivity and stability. The fluorine atom, in particular, can significantly influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-butoxy-5-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-3-6-12-9-5-4-8(11)7-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPESFFSLJUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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